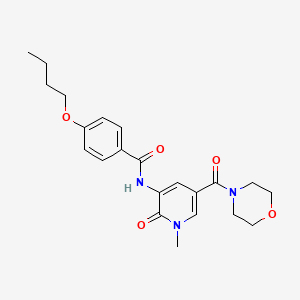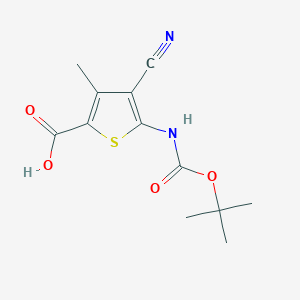
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Amide Compounds
Amide compounds derived from isoquinoline derivatives exhibit unique structural properties, such as the formation of gels or crystalline solids when treated with different acids. These structural aspects are crucial for understanding the compound's interactions and potential applications in materials science. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide was determined to have a parallel sheet structure, indicating potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
The synthesis of novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from compounds with similar functionalities demonstrates the compound's versatility in chemical synthesis. These synthetic pathways offer valuable insights into the development of new pharmaceuticals and agrochemicals, showcasing the compound's relevance in drug discovery and agricultural applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Applications in Biological Systems
Research on similar compounds has explored their metabolism in human and rat liver microsomes, indicating the potential biomedical implications of these compounds. Understanding the metabolic pathways can inform the development of safer and more effective pharmaceuticals by predicting potential metabolites and their biological activities (Coleman, Linderman, Hodgson, & Rose, 2000).
Insecticidal Activities
Compounds related to the query have been investigated for their insecticidal activities, suggesting potential applications in pest control. Such studies contribute to the search for new, environmentally friendly insecticides with specific target activities and minimal non-target effects (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Toxicity and Imaging in Biological Models
The synthesis and evaluation of tetrahydroquinoline derivatives for their toxicity and imaging capabilities in zebrafish embryos highlight the compound's potential in developmental biology and toxicology studies. These findings are crucial for understanding the compound's biological interactions and potential effects on living organisms (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJTEBJYZSAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)




![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2934954.png)
